![molecular formula C21H27N3O4 B14661591 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 52184-30-2](/img/structure/B14661591.png)
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety, which contribute to its distinct reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-di-tert-butylphenol with 4-methoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction mixture is then subjected to further purification steps, including extraction and recrystallization, to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, modifying the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amino derivatives, and substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butyl-6-(4-methoxybenzyl)phenol: Similar in structure but lacks the nitrophenyl hydrazinylidene moiety.
2,4-Dimethyl-6-tert-butylphenol: Contains methyl groups instead of tert-butyl groups and lacks the hydrazinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
52184-30-2 |
|---|---|
Fórmula molecular |
C21H27N3O4 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(4-methoxy-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C21H27N3O4/c1-20(2,3)13-10-15(21(4,5)6)19(25)17(11-13)23-22-16-9-8-14(28-7)12-18(16)24(26)27/h8-12,25H,1-7H3 |
Clave InChI |
HWLBSPOIRJRIDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


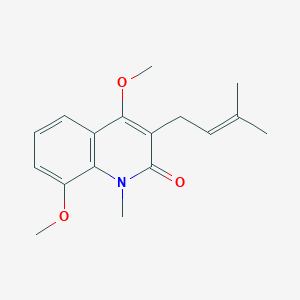
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
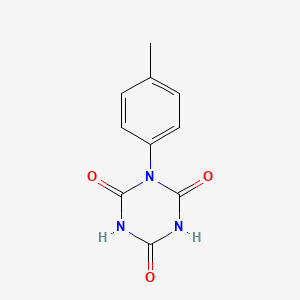
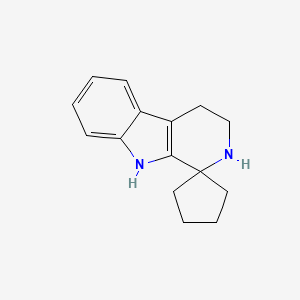

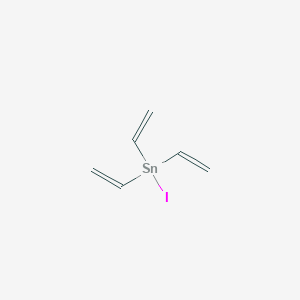
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
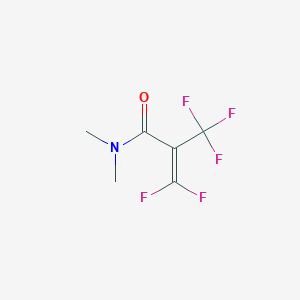
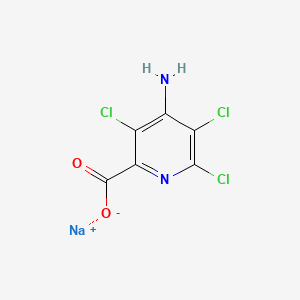
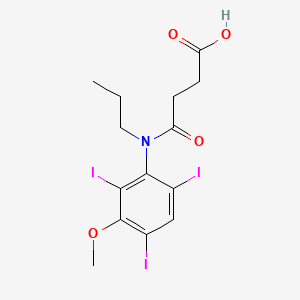
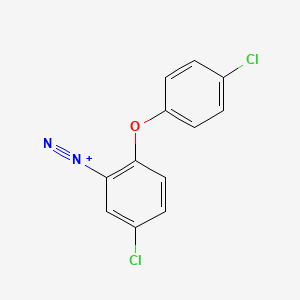
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
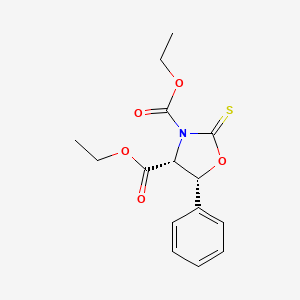
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
